molecular formula C14H19NO10S2 B191337 Glucosinalbin CAS No. 19253-84-0

Glucosinalbin

Cat. No. B191337
CAS RN: 19253-84-0
M. Wt: 425.4 g/mol
InChI Key: WWBNBPSEKLOHJU-UHFFFAOYSA-N
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Scientific Research Applications

  • Health Benefits and Bioactivity Enhancement : GSs and GSHPs are significant in human and animal health, offering therapeutic and preventive benefits against diseases. They also serve as defense chemicals in plants and have applications in food industries as preservatives. Various methods, including the application of biotic/abiotic stresses and phytohormones, can enhance GS/GSHP levels in plants (Maina, Misinzo, Bakari, & Kim, 2020).

  • Biological Activities : GSs produce hydrolysis products like isothiocyanates, thiocyanates, and nitriles, which have applications in defense, as attractants, cancer prevention agents, biopesticides, and flavor compounds. The complete elucidation of the core biosynthetic pathway of GSs has facilitated research in agriculture and medicine (Halkier & Gershenzon, 2006).

  • Protection against Pathogens and Endocrine Dysfunctions : GS derivatives show promise in protecting against microbial pathogens and endocrine-related diseases. The mechanism of action and strategies to improve their efficiency are areas of ongoing research (Baskar, Park, & Nile, 2016).

  • Antibacterial Applications : GS hydrolysis products have demonstrated antibacterial effects against plant pathogenic microorganisms, highlighting their potential in plant protection (Aires, Mota, Saavedra, Monteiro, Simões, & Rosa, 2009).

  • Glucosinolate Metabolism and Control : Understanding glucosinolate metabolism, including its biosynthesis, distribution, and degradation, is crucial for engineering customized glucosinolate profiles, which can enhance their applications in nutrition and plant defense (Grubb & Abel, 2006).

  • Evolution and Diversity : The evolution of glucosinolate biosynthetic enzymes, regulators, and transporters demonstrates their role in the metabolic diversity of plants, providing insights into their application in agriculture and pharmacology (Barco & Clay, 2019).

  • Response to Abiotic Stress in Plants : GSs play a role in plant responses to abiotic stresses, potentially acting as signals in stress response mechanisms (Martínez-Ballesta, Moreno, & Carvajal, 2013).

  • Modulation by Defense Signaling Pathways : GS biosynthesis is affected by defense signaling pathways in plants, with different pathways activating specific biosynthetic enzymes and leading to the accumulation of particular glucosinolates (Mikkelsen et al., 2003).

  • Insect Herbivore Counteradaptations : Understanding how insect herbivores adapt to the glucosinolate-myrosinase system can provide insights into coevolution and potential applications in pest control (Winde & Wittstock, 2011).

  • Nutritional Significance : GSs play a role in human nutrition, acting as anticarcinogenic agents and influencing the nutritional value of Brassica vegetables (Mithen et al., 2000).

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO10S2/c16-6-9-11(18)12(19)13(20)14(24-9)26-10(15-25-27(21,22)23)5-7-1-3-8(17)4-2-7/h1-4,9,11-14,16-20H,5-6H2,(H,21,22,23)/b15-10+/t9-,11-,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBNBPSEKLOHJU-BXLHIMNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C/C(=N\OS(=O)(=O)O)/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glucosinalbin

CAS RN

19253-84-0
Record name Glucosinalbate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019253840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLUCOSINALBATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ3RB28MCY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
537
Citations
D Gueyrard, R Iori, A Tatibouët, P Rollin - 2010 - Wiley Online Library
The synthesis of the major glucosinolate of Moringa oleifera and of other non‐natural O‐glycosylated derivatives of glucosinalbin is reported. The synthetic sequence applied, which …
MH Benn - Canadian Journal of Chemistry, 1965 - cdnsciencepub.com
The first synthesis of the glucosinalbin and glucoaubrietin anions has been achieved by sulfonation and deacetylation of the thiohydroximates obtained by addition of tetraacetyl-…
Number of citations: 20 cdnsciencepub.com
J Brekalo - Diplomski rad, Kemijsko-tehnološki fakultet, Split, 2015 - bib.irb.hr
… This GL is an O-rhamnosylated form of glucosinalbin. Corresponding nitrovinyl derivate, under Lewis acid activation with triethylsilane as a source of the hydride ion, led to the formation …
Number of citations: 3 www.bib.irb.hr
D Gueyrard, J Barillari, R Iori, S Palmieri… - Natural Products in the …, 2002 - Springer
… ISOLATION AND SYNTHESIS OF 4-RHAMNOGLUCOSINALBIN, THE MAJOR GLUCOSINOLATE … The Ct-L-rhamnopyranosyl derivative of glucosinalbin (1) was …
Number of citations: 3 link.springer.com
CS Munasinghe - 2010 - core.ac.uk
… However, field pepperweed plants also contain glucosinalbin, an antinutritional compound. … to reduce or eliminate glucosinalbin. The biosynthesis of glucosinalbin may be down-…
Number of citations: 4 core.ac.uk
LW Wattenberg, AB Hanley, G Barany… - Princess Takamatsu …, 1985 - europepmc.org
… The inhibitory effects of three of these ie glucobrassicin, glucotropaeolin, and glucosinalbin … Glucosinalbin and glucotropaeolin are less active in these systems. In addition to protective …
Number of citations: 113 europepmc.org
EJ Booth, DS Farrington, SK Dhaliwal - New horizons for an old crop … - regional.org.au
… glucosinalbin. There was a very large year-to-year variation in the percentage of samples containing glucosinalbin … of samples containing glucosinalbin, indicating widespread charlock …
Number of citations: 1 www.regional.org.au
GR Fenwick, H RK, R Gmelin, D Rakow, W Thies - 1981 - pascal-francis.inist.fr
GLUCOSINALBIN IN BRASSICA NAPUS: A RE-EVALUATION … GLUCOSINALBIN IN BRASSICA NAPUS: A RE-EVALUATION …
Number of citations: 14 pascal-francis.inist.fr
BK Mitchell, P Gregory - Journal of comparative physiology, 1981 - Springer
… Glucosinalbin was the most effective of ten glucosinolates used in this study (see below), and … Two of the four chemosensitive cells in the sensillum responded to glucosinalbin (A and B …
Number of citations: 13 link.springer.com
M Butzenlechner, S Thimet, K Kempe, H Kexel… - Phytochemistry, 1996 - Elsevier
… ) is sinalbin, a salt of the glucosinolate glucosinalbin and of sinapin, an ester of choline with … , synthesized via the shikimic acid pathway: Glucosinalbin contains glucose as part of its …
Number of citations: 26 www.sciencedirect.com

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